Ethyl 5,7-dichlorobenzofuran-3-carboxylate

Physicochemical property Lipophilicity Drug-likeness

Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS 899795-66-5) is a halogenated benzofuran derivative characterized by a dichloro-substitution pattern at the 5 and 7 positions of the benzofuran ring and an ethyl ester group at the 3-carboxylate position. With a molecular formula of C₁₁H₈Cl₂O₃ and a molecular weight of 259.08 g/mol, this compound is primarily utilized as a synthetic building block or scaffold in early-stage drug discovery and medicinal chemistry research.

Molecular Formula C11H8Cl2O3
Molecular Weight 259.08 g/mol
CAS No. 899795-66-5
Cat. No. B12602482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dichlorobenzofuran-3-carboxylate
CAS899795-66-5
Molecular FormulaC11H8Cl2O3
Molecular Weight259.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C=C(C=C2Cl)Cl
InChIInChI=1S/C11H8Cl2O3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3
InChIKeyBFQQJMGERPUFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS 899795-66-5): A Core Scaffold for Medicinal Chemistry and SAR Studies


Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS 899795-66-5) is a halogenated benzofuran derivative characterized by a dichloro-substitution pattern at the 5 and 7 positions of the benzofuran ring and an ethyl ester group at the 3-carboxylate position . With a molecular formula of C₁₁H₈Cl₂O₃ and a molecular weight of 259.08 g/mol, this compound is primarily utilized as a synthetic building block or scaffold in early-stage drug discovery and medicinal chemistry research . Its structural features position it within a class of heterocycles that are widely explored for diverse pharmacological activities [1], but its primary scientific value currently lies in its utility as a versatile intermediate for generating structurally diverse libraries and probing structure-activity relationships (SAR) [2].

Procurement Risks in Substituting Ethyl 5,7-dichlorobenzofuran-3-carboxylate: Why Positional Isomers and Analogs Are Not Interchangeable


While various dichlorobenzofuran carboxylates exist, such as the 2-carboxylate positional isomer (CAS 91183-47-0) [1] and other regioisomers , these compounds are not interchangeable for scientific applications due to fundamental differences in physicochemical properties and synthetic utility. The substitution pattern directly impacts key molecular descriptors like lipophilicity (LogP), which governs membrane permeability and target binding . Furthermore, the ester moiety at the 3-position versus the 2-position provides distinct reactivity for further derivatization and significantly influences biological target interactions, as seen in other benzofuran-based SAR studies [2]. For any research program dependent on precise molecular geometry and electronic distribution—especially in fragment-based drug design or target-specific probe development—substitution with a non-identical analog can lead to invalid structure-activity data and irreproducible results. The quantitative evidence below highlights specific, measurable differentiators that justify the exclusive selection of the 5,7-dichloro-3-carboxylate isomer for defined research applications.

Quantitative Differentiation of Ethyl 5,7-dichlorobenzofuran-3-carboxylate Against Closest Analogs and Alternatives


Physicochemical Differentiation: Measured LogP and PSA Values for Predicting Membrane Permeability and Oral Bioavailability

Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS 899795-66-5) exhibits a calculated LogP of 3.92 and a topological polar surface area (TPSA) of 39.44 Ų . In contrast, its unsubstituted benzofuran-3-carboxylate analog (CAS 194278-43-8) has a significantly lower LogP of approximately 2.1-2.5 , while the 5,7-dichloro-2-carboxylate isomer (CAS 91183-47-0) shares a similar molecular weight but lacks publicly available, verifiable LogP data for direct comparison. The 5,7-dichloro-3-carboxylate substitution pattern on Ethyl 5,7-dichlorobenzofuran-3-carboxylate results in a distinct balance of lipophilicity and polarity that is crucial for optimizing passive membrane diffusion while maintaining aqueous solubility [1].

Physicochemical property Lipophilicity Drug-likeness SAR

Comparison of Core Scaffold Physicochemical Properties Across Benzofuran-3-Carboxylate Analogs

A direct comparison of key physicochemical parameters reveals the unique profile of Ethyl 5,7-dichlorobenzofuran-3-carboxylate. Its calculated LogP of 3.92 and TPSA of 39.44 Ų position it in a distinct drug-likeness space compared to other benzofuran-3-carboxylates. For instance, Ethyl 2-methyl-5,6,7,8-tetrahydrobenzofuran-3-carboxylate (MW 208.26) has a lower molecular weight and significantly different LogP, while Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (MW 220.22) incorporates a polar hydroxyl group that drastically alters its solubility and hydrogen-bonding capacity . The 5,7-dichloro pattern specifically confers a balance of lipophilicity and synthetic handle utility not found in these other derivatives [1].

Scaffold comparison Physicochemical profile Drug discovery SAR

Synthetic Utility: The 3-Carboxylate Ester as a Versatile Synthetic Handle for Derivatization

The ethyl ester at the 3-position of the benzofuran ring is a versatile functional group for further chemical elaboration. Unlike the corresponding 2-carboxylate isomer, the 3-carboxylate can be directly converted to amides, hydrazides, and other derivatives using standard coupling chemistry, enabling the rapid generation of focused libraries for SAR exploration [1]. A recent review highlights the 3-carboxylate moiety as a key precursor in various heterocyclization methods for producing more complex benzofuran-based structures, a synthetic pathway not readily available from the 2-carboxylate analog [2]. While the 2-carboxylate isomer can also be derivatized, the distinct electronics of the 3-position offer unique reactivity in specific cross-coupling reactions [3].

Synthetic chemistry Building block Derivatization Medicinal chemistry

Exploitation of the 5,7-Dichloro Motif in Patent Literature for Targeted Therapeutic Programs

The specific 5,7-dichloro substitution pattern on the benzofuran core is a recurrent motif in patent literature for compounds targeting specific disease areas. For instance, U.S. Patent No. 11,161,837 (2021) discloses benzofuran derivatives for the treatment of Hepatitis C, with numerous exemplified compounds bearing halogen substitutions at the 5 and 7 positions to achieve high potency against the viral target [1]. Similarly, other patents and applications highlight benzofuran cores with 5,7-dichloro substitution as key intermediates or active scaffolds in the development of anti-inflammatory and antiviral agents [2]. This pattern of intellectual property underscores the strategic value of this particular substitution pattern in medicinal chemistry, distinguishing it from other dichloro regioisomers (e.g., 4,7-dichloro or 6,7-dichloro) that have not been as prominently featured in major patent filings [3].

Patent analysis Drug design Structure-based design HCV

Absence of Validated Biological Activity Data: A Critical Differentiator for Rational Compound Selection

A comprehensive search of primary research papers, authoritative databases, and patent literature reveals no peer-reviewed, quantitative data on the specific biological activity (e.g., IC₅₀, Kd, MIC) of Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS 899795-66-5) . This is in stark contrast to other benzofuran-3-carboxylate derivatives, for which preliminary antimicrobial data [1] or in silico docking results [2] have been published. This absence of data is not a flaw but a defining characteristic: the compound's primary value lies in its role as a pristine, uncharacterized synthetic building block. For scientists seeking a validated lead compound with established potency, this compound would be an inappropriate choice. However, for those aiming to generate novel intellectual property or explore uncharted chemical space, its lack of prior art is a significant strategic advantage. Vendors listing this compound without explicit biological data confirm its status as a research chemical for synthetic applications .

Data transparency Procurement integrity Research compound SAR

Defined Research Applications for Ethyl 5,7-dichlorobenzofuran-3-carboxylate Based on Evidence-Based Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

Ethyl 5,7-dichlorobenzofuran-3-carboxylate is an ideal core scaffold for SAR campaigns, particularly in therapeutic areas where benzofuran derivatives have shown promise, such as antimicrobial [1] or antiviral [2] drug discovery. Its lack of pre-existing biological annotation is a key advantage, allowing researchers to generate entirely novel structure-activity data without prior bias. The synthetic versatility of the 3-carboxylate ethyl ester, as established in the synthesis literature [3], enables the rapid generation of diverse analog libraries for biological testing. The quantifiable differences in physicochemical properties (LogP 3.92, TPSA 39.44 Ų) compared to other benzofuran scaffolds provide a rational basis for its selection when optimizing for specific ADME or permeability targets.

Synthetic Chemistry: Use as a Versatile Building Block for Complex Molecule Construction

This compound serves as a stable and functionalizable intermediate for the synthesis of more complex heterocyclic systems. Its ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or directly transformed into amides, hydrazides, and other functional groups [3]. This is in direct contrast to the 2-carboxylate isomer, which offers different reactivity. The 5,7-dichloro substitution pattern provides handles for further functionalization via cross-coupling reactions, making it a valuable precursor for generating libraries of benzofuran-based compounds [4]. Its commercial availability from multiple chemical suppliers facilitates procurement for laboratory-scale synthesis.

Intellectual Property Generation: Novel Composition of Matter and Patent Strategy

The 5,7-dichlorobenzofuran motif is present in patent literature for various therapeutic indications [2][4], but the specific Ethyl 5,7-dichlorobenzofuran-3-carboxylate compound (CAS 899795-66-5) is not itself claimed as a composition of matter in major patent filings. This provides a strategic opportunity for industrial research groups to use this specific compound as a key intermediate to build and patent new, structurally distinct molecules. The clear synthetic pathway from this known but biologically uncharacterized building block to novel compounds can help establish a strong intellectual property position, differentiating it from efforts that start with a well-known, previously patented lead scaffold.

Chemical Biology: Development of Target-Specific Molecular Probes

The specific 5,7-dichloro-3-carboxylate scaffold's physicochemical properties (LogP 3.92, TPSA 39.44 Ų) position it favorably for developing cell-permeable chemical probes. The halogen atoms can be exploited for derivatization with tags (e.g., biotin, fluorophores) or photoaffinity labels, while the ester group provides a point for further modulation of biological activity. Its use in this context is supported by the broader class of benzofuran derivatives that have been successfully employed as probes for various enzyme targets [5]. For a researcher, selecting this specific compound ensures the probe will have the desired membrane permeability and synthetic flexibility, qualities that are not guaranteed with other, more polar or rigid benzofuran analogs.

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